molecular formula C18H19N9O3 B2530623 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 1797316-17-6

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Cat. No.: B2530623
CAS No.: 1797316-17-6
M. Wt: 409.41
InChI Key: OVONNKRLPCXFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19N9O3 and its molecular weight is 409.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has identified the utility of pyrazolopyrimidine derivatives in synthesizing new heterocycles that exhibit promising antimicrobial activities. The synthesis of these compounds involves intricate chemical reactions, yielding products that have been evaluated for their efficacy against various microbial agents. Such studies underscore the potential of these compounds in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Bondock, Rabie, Etman, & Fadda, 2008).

Neuroinflammation Imaging

A notable application of pyrazolo[1,5-a]pyrimidines derivatives involves their use in neuroinflammation imaging through positron emission tomography (PET). These compounds have shown high affinity for the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammatory processes. This application highlights the compound's role in advancing neuroimaging techniques, enabling the in vivo study of neuroinflammation—a critical factor in various neurological diseases (Damont et al., 2015).

Anticancer Activity

The synthesis of novel pyrazolopyrimidine derivatives and their evaluation for anticancer activity represent another significant area of research. These studies involve complex synthetic pathways leading to compounds that are tested against various cancer cell lines. The findings from such research contribute valuable insights into the development of new anticancer therapies, showcasing the potential of pyrazolopyrimidine derivatives in oncology (Fahim, Elshikh, & Darwish, 2019).

Novel Synthetic Pathways

Explorations into the synthesis of heterocyclic compounds incorporating the pyrazolopyrimidine moiety have yielded new methodologies and synthetic routes. These advancements in chemical synthesis not only expand the repertoire of heterocyclic compounds but also open up new possibilities for their application in various fields of medicinal chemistry and beyond. The development of these novel compounds through innovative synthetic strategies highlights the versatility and potential of pyrazolopyrimidine derivatives in scientific research (Abu-Melha, 2013).

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O3/c1-10-5-11(2)27(23-10)13-6-12(19-8-20-13)22-14(28)7-26-9-21-16-15(26)17(29)25(4)18(30)24(16)3/h5-6,8-9H,7H2,1-4H3,(H,19,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVONNKRLPCXFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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